Cas no 4711-68-6 (N-(4-Ethoxyphenyl)-3-hydroxy-2-naphthamide)

N-(4-エトキシフェニル)-3-ヒドロキシ-2-ナフタミドは、ナフタレン骨格にヒドロキシル基とアミド基を有する有機化合物です。この化合物は、高い熱安定性と優れた光学的特性を示し、特に液晶材料や有機EL材料などの機能性材料の原料として注目されています。分子内に存在するエトキシ基とヒドロキシル基により、溶解性と反応性が調整可能であり、精密有機合成における中間体としても有用です。また、その剛直なナフタレン構造が分子配向性を向上させるため、高性能ポリマーや電子材料への応用が期待されます。

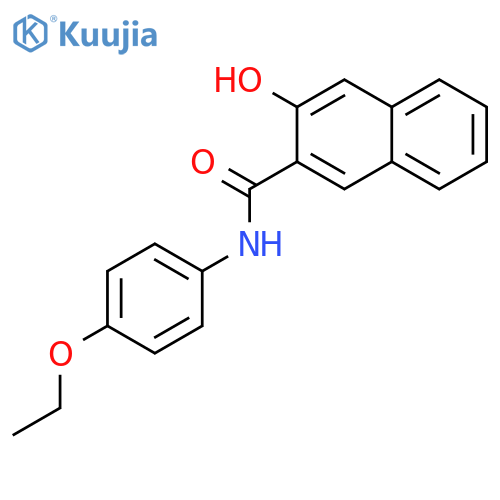

4711-68-6 structure

商品名:N-(4-Ethoxyphenyl)-3-hydroxy-2-naphthamide

N-(4-Ethoxyphenyl)-3-hydroxy-2-naphthamide 化学的及び物理的性質

名前と識別子

-

- N-(4-Ethoxyphenyl)-3-hydroxy-2-naphthamide

- Azoic Coupling Component 30

- N-(4-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide

- NAPHTHOL AS-VL

- 2-Hydroxy-3-naphthoesaeure-p-phenetidid

- 3-Hydroxy-[2]naphthoesaeure-p-phenetidid

- 3-hydroxy-[2]naphthoic acid p-phenetidide

- 3-Hydroxy-2-naphtho-p-phenetidide

- 4'-ethoxy-3-hydroxy-2-naphthanilide

- Azoic coupling component 46

- C.I. Azoic Coupling Component 30

- C.I. Azoic Coupling Component 46

- Cibanaphthol RPH

- NSC50690

- cid_78443

- A918683

- DTXSID5063570

- EC 225-200-7

- CI 37559

- NSC-50690

- CHEBI:122078

- SR-01000513141-1

- Oprea1_239420

- N-(4-ethoxyphenyl)-3-oxidanyl-naphthalene-2-carboxamide

- Q27210711

- 2-Naphtho-p-phenetidide, 3-hydroxy-

- UNII-ED3VQI55T0

- CBDivE_012078

- N-(4-ethoxyphenyl)-3-hydroxy-naphthalene-2-carboxamide

- Oprea1_874331

- NSC 50690

- HMS2886N22

- SR-01000513141

- CHEMBL1388703

- SMR000528245

- AKOS000592774

- 1-Hydroxy-3-Naphthoyl-P-Ethoxy Aniline

- 2-Naphthalenecarboxamide, N-(4-ethoxyphenyl)-3-hydroxy-

- C.I. 37559

- 3-hydroxy-N-p-phenetyl-2-naphthamide

- 2-HYDROXY-3-NAPHTHOYL-P-ETHOXYANILINE

- BDBM80521

- NS00007701

- 4711-68-6

- CS-0362287

- ED3VQI55T0

- DYCOSTHOL AS-VL

- NCGC00246827-01

- EINECS 225-200-7

- N-(4-ethoxyphenyl)-3-hydroxy-2-naphthalenecarboxamide

- SCHEMBL2743100

- AG-690/36740014

- MLS000736677

- FYJKEJZGNQVNLC-UHFFFAOYSA-N

-

- MDL: MFCD00476996

- インチ: 1S/C19H17NO3/c1-2-23-16-9-7-15(8-10-16)20-19(22)17-11-13-5-3-4-6-14(13)12-18(17)21/h3-12,21H,2H2,1H3,(H,20,22)

- InChIKey: FYJKEJZGNQVNLC-UHFFFAOYSA-N

- ほほえんだ: CCOC1=CC=C(NC(=O)C2=CC3=C(C=CC=C3)C=C2O)C=C1

計算された属性

- せいみつぶんしりょう: 307.12100

- どういたいしつりょう: 307.121

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 23

- 回転可能化学結合数: 5

- 複雑さ: 392

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 9

- 疎水性パラメータ計算基準値(XlogP): 4.5

- トポロジー分子極性表面積: 58.6A^2

じっけんとくせい

- 密度みつど: 1.273

- ゆうかいてん: 217~219℃

- ふってん: 438.7°C at 760 mmHg

- フラッシュポイント: 219.1 °C

- 屈折率: 1.686

- PSA: 58.56000

- LogP: 4.26940

N-(4-Ethoxyphenyl)-3-hydroxy-2-naphthamide セキュリティ情報

N-(4-Ethoxyphenyl)-3-hydroxy-2-naphthamide 税関データ

- 税関コード:2924299090

- 税関データ:

中国税関番号:

2924299090概要:

2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、包装

要約:

2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

N-(4-Ethoxyphenyl)-3-hydroxy-2-naphthamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A019120995-1g |

N-(4-Ethoxyphenyl)-3-hydroxy-2-naphthamide |

4711-68-6 | 95% | 1g |

$998.00 | 2023-09-01 | |

| A2B Chem LLC | AD28480-100mg |

N-(4-Ethoxyphenyl)-3-hydroxy-2-naphthamide |

4711-68-6 | 95% | 100mg |

$298.00 | 2024-04-20 | |

| A2B Chem LLC | AD28480-10mg |

N-(4-Ethoxyphenyl)-3-hydroxy-2-naphthamide |

4711-68-6 | 95% | 10mg |

$225.00 | 2024-04-20 | |

| A2B Chem LLC | AD28480-50mg |

N-(4-Ethoxyphenyl)-3-hydroxy-2-naphthamide |

4711-68-6 | 95% | 50mg |

$268.00 | 2024-04-20 | |

| Chemenu | CM129098-1g |

N-(4-ethoxyphenyl)-3-hydroxy-2-naphthamide |

4711-68-6 | 95% | 1g |

$356 | 2024-07-16 | |

| Chemenu | CM129098-1g |

N-(4-ethoxyphenyl)-3-hydroxy-2-naphthamide |

4711-68-6 | 95% | 1g |

$356 | 2021-08-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1432957-1g |

N-(4-ethoxyphenyl)-3-hydroxy-2-naphthamide |

4711-68-6 | 95+% | 1g |

¥3018.00 | 2024-05-12 | |

| A2B Chem LLC | AD28480-20mg |

N-(4-Ethoxyphenyl)-3-hydroxy-2-naphthamide |

4711-68-6 | 95% | 20mg |

$237.00 | 2024-04-20 |

N-(4-Ethoxyphenyl)-3-hydroxy-2-naphthamide 関連文献

-

Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760

-

Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798

-

Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289

-

Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692

4711-68-6 (N-(4-Ethoxyphenyl)-3-hydroxy-2-naphthamide) 関連製品

- 92-79-5(3-hydroxy-4'-methoxy-2-naphthanilide)

- 1163-67-3(3-Acetoxy-2-naphthanilide)

- 135-62-6(3-Hydroxy-2'-methoxy-2-naphthanilide)

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)

- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:4711-68-6)色酚AS-VL

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ